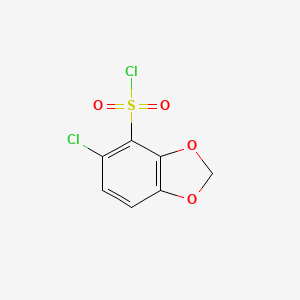
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride is an organic compound with the molecular formula C₇H₄Cl₂O₄S and a molecular weight of 255.08 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the chlorination of 1,3-benzodioxole followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biochemical probes and inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzodioxole: A related compound with similar structural features but lacking the sulfonyl chloride group.
1,3-Benzodioxole-5-sulfonyl chloride: Another similar compound with a different substitution pattern on the benzodioxole ring
Uniqueness
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the preparation of a wide range of chemical products .
Properties
Molecular Formula |
C7H4Cl2O4S |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-chloro-1,3-benzodioxole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 |
InChI Key |
QPWBQJMGQLWUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13268258.png)
![2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol](/img/structure/B13268263.png)

![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol](/img/structure/B13268270.png)

![(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13268284.png)

![2-[1-(Cyclopentylamino)ethyl]phenol](/img/structure/B13268297.png)

![(2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13268303.png)
![(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13268306.png)
